N-benzyl-N-ethylmorpholine-4-carboxamide

Catalog No.
S11582100
CAS No.
M.F
C14H20N2O2
M. Wt
248.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzyl-N-ethylmorpholine-4-carboxamide

Product Name

N-benzyl-N-ethylmorpholine-4-carboxamide

IUPAC Name

N-benzyl-N-ethylmorpholine-4-carboxamide

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

InChI

InChI=1S/C14H20N2O2/c1-2-15(12-13-6-4-3-5-7-13)14(17)16-8-10-18-11-9-16/h3-7H,2,8-12H2,1H3

InChI Key

UQJASDYKBRMKEI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)N2CCOCC2

N-benzyl-N-ethylmorpholine-4-carboxamide, also known as 2-benzyl-N-ethylmorpholine-4-carboxamide, is a synthetic organic compound with the molecular formula C14H20N2O2C_{14}H_{20}N_{2}O_{2} and a molecular weight of approximately 248.32 g/mol. This compound features a morpholine ring, which is a six-membered heterocyclic structure containing one nitrogen atom, and it is substituted with a benzyl group and an ethyl group at the nitrogen atoms, along with a carboxamide functional group at the 4-position of the morpholine ring .

Typical of amides and morpholines. These may include:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The nitrogen atom in the morpholine ring can participate in nucleophilic substitution reactions, particularly when activated by electrophiles.
  • Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride .

The synthesis of N-benzyl-N-ethylmorpholine-4-carboxamide typically involves several steps:

  • Formation of Morpholine: Starting from commercially available morpholine, the compound can be alkylated with benzyl bromide to introduce the benzyl substituent.
  • Carboxamidation: The resulting product is then reacted with an appropriate carboxylic acid derivative (e.g., acyl chloride or anhydride) to form the carboxamide.
  • Purification: The final product is purified through recrystallization or chromatography to obtain pure N-benzyl-N-ethylmorpholine-4-carboxamide .

N-benzyl-N-ethylmorpholine-4-carboxamide has potential applications in various fields:

  • Pharmaceuticals: Its structural characteristics suggest possible use in drug development, particularly as an antimicrobial or anticancer agent.
  • Chemical Research: It can serve as a building block for synthesizing other complex organic molecules.
  • Material Science: The compound may have applications in developing new materials due to its unique chemical properties .

Interaction studies involving N-benzyl-N-ethylmorpholine-4-carboxamide focus on its binding affinity with biological targets, such as enzymes or receptors. Molecular docking studies could provide insights into how this compound interacts at the molecular level with specific proteins or nucleic acids, potentially revealing its mechanism of action in biological systems. These studies are crucial for understanding its therapeutic potential and guiding further drug development efforts .

Several compounds share structural similarities with N-benzyl-N-ethylmorpholine-4-carboxamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N-benzylmorpholine-4-carboxamideC12H16N2O2C_{12}H_{16}N_{2}O_{2}Lacks ethyl substitution; simpler structure
4-benzyl-N-methylmorpholine-2-carboxamideC13H18N2O2C_{13}H_{18}N_{2}O_{2}Contains methyl instead of ethyl; different positioning
4-benzyl-N-(cyanomethyl)-N-ethylmorpholine-2-carboxamideC15H20N3O2C_{15}H_{20}N_{3}O_{2}Contains a cyanomethyl group; increased complexity

Uniqueness

N-benzyl-N-ethylmorpholine-4-carboxamide is unique due to its specific combination of functional groups and substitutions on the morpholine ring, which may influence its biological activity and chemical reactivity compared to similar compounds. Its dual substitution at nitrogen (benzyl and ethyl) provides distinct properties that could enhance its efficacy as a pharmaceutical agent .

Carboxamide Formation Strategies: Acyl Chloride Coupling Approaches [4] [6]

The synthesis of N-benzyl-N-ethylmorpholine-4-carboxamide begins with the formation of the morpholine-4-carbonyl chloride intermediate. This step typically employs thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] to convert morpholine-4-carboxylic acid into its reactive acyl chloride derivative [2] [5]. The Schotten–Baumann reaction provides an efficient pathway for subsequent amide bond formation, utilizing a biphasic solvent system (e.g., dichloromethane/water) with tertiary amine bases like triethylamine (TEA) to neutralize HCl byproducts [6].

Recent studies demonstrate that morpholine-4-carbonyl chloride reacts efficiently with secondary amines under these conditions. For example, coupling with N-benzyl-N-ethylamine in anhydrous dichloromethane at 0–25°C achieves conversions exceeding 85% within 3 hours [4]. The reaction’s success hinges on maintaining stoichiometric control, as excess acyl chloride leads to diacylation byproducts, while insufficient amounts result in unreacted amine starting material [2].

Table 1: Acyl Chloride Coupling Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature0–25°C±5% yield
Base (TEA Equiv.)1.5–2.0 equivalentsPrevents HCl quenching
SolventDichloromethaneMaximizes solubility

N-Alkylation Techniques for Ethyl and Benzyl Group Introduction [2] [5]

Introducing N-ethyl and N-benzyl substituents requires sequential alkylation steps. Primary alkylation of morpholine-4-carboxamide with ethyl bromide under basic conditions (e.g., potassium carbonate in acetonitrile) yields the N-ethyl intermediate, though competing O-alkylation may occur if hydroxyl groups are present [7]. Subsequent benzylation employs benzyl chloride or bromide with catalytic iridium complexes (e.g., [Ir(cod)Cl]₂) to enhance selectivity, achieving 72–86% yields for asymmetric tertiary amines [7].

Notably, the order of alkylation significantly impacts regioselectivity. Introducing the bulkier benzyl group first minimizes steric hindrance during the second alkylation step, as demonstrated by comparative studies showing a 15% yield increase when benzylation precedes ethylatio [7].

Solvent Systems and Catalytic Conditions for Morpholine Functionalization [3] [6]

Solvent choice profoundly influences reaction kinetics and product distribution. Polar aprotic solvents like dimethylformamide (DMF) accelerate N-alkylation rates but may promote decomposition of morpholine intermediates at elevated temperatures [3]. Mixed solvent systems, such as tetrahydrofuran (THF)/water (4:1 v/v), balance solubility and reactivity while suppressing hydrolysis [6].

Catalytic nickel and iridium complexes enable mild reaction conditions for challenging transformations. For instance, IrCl₃·3H₂O (2 mol%) in THF facilitates benzyl group transfer from benzyl alcohol to N-ethylmorpholine-4-carboxamide at 80°C, achieving 78% yield without requiring pre-activated benzyl halides [7].

Purification Challenges and Chromatographic Separation Protocols [4] [6]

Purifying N-benzyl-N-ethylmorpholine-4-carboxamide presents challenges due to its polar amide group and hydrophobic aryl/alkyl substituents. Silica gel chromatography with gradient elution (ethyl acetate/hexane 30–70%) effectively separates the target compound from unreacted amines and diastereomeric byproducts [1] [5].

Recrystallization from ethanol/water mixtures (3:1 v/v) further enhances purity, particularly for removing residual nickel or iridium catalysts. Analytical HPLC methods using C18 columns (acetonitrile/0.1% trifluoroacetic acid) confirm >98% purity, with retention times between 12–14 minutes under isocratic conditions [3].

Table 2: Chromatographic Separation Efficiency

Stationary PhaseMobile PhaseResolution (Rs)
Silica Gel 60Ethyl acetate/hexane1.8–2.2
C18Acetonitrile/water2.5–3.1

The thermal properties of N-benzyl-N-ethylmorpholine-4-carboxamide reflect its complex molecular architecture, combining morpholine heterocyclic stability with substituted amide functionality [1] [2]. Differential scanning calorimetry (DSC) analysis of analogous morpholine carboxamide derivatives indicates an estimated melting point range of 185-190°C, consistent with compounds possessing both hydrogen bonding capability and aromatic stabilization [2]. This thermal stability originates from the morpholine ring's chair conformation, which provides conformational rigidity, and the carboxamide group's intermolecular hydrogen bonding network [3].

The estimated boiling point of 380-400°C reflects the compound's substantial molecular weight (248.32 g/mol) and pronounced intermolecular interactions [4]. Computational thermodynamic modeling suggests thermal decomposition occurs above 250°C, preceding the boiling point, which is characteristic of substituted carboxamides containing labile N-alkyl substituents [2]. The heat of vaporization is predicted to exceed 60 kJ/mol based on structural similarity to N-substituted morpholine derivatives, though experimental determination remains necessary for precise quantification [5].

Table 1: Thermodynamic Stability Parameters

PropertyValueMethod/SourceReference
Molecular Weight (g/mol)248.32PubChem calculation [1]
Estimated Melting Point (°C)185-190DSC estimation from similar compounds [2]
Estimated Boiling Point (°C)380-400Computational prediction [4]
Thermal Decomposition Temperature (°C)>250TGA estimation [2]

The thermal stability profile demonstrates enhanced resistance to degradation compared to simple aliphatic carboxamides due to aromatic stabilization from the benzyl substituent and electronic delocalization within the morpholine ring [5] [6]. Thermogravimetric analysis (TGA) of related compounds indicates initial mass loss occurring around 250°C, attributed to N-ethyl side chain elimination, followed by morpholine ring decomposition at higher temperatures [2].

Solubility Characteristics in Polar/Non-Polar Solvent Systems

The solubility behavior of N-benzyl-N-ethylmorpholine-4-carboxamide exhibits pronounced dependence on solvent polarity, reflecting its amphiphilic molecular structure [7] [8]. The compound's calculated partition coefficient (LogP) of approximately 2.8-3.2 indicates moderate lipophilicity, positioning it within the optimal range for biological membrane permeability [9] [10].

Polar protic solvents such as methanol and ethanol demonstrate moderate to good solubility (5-50 mg/mL) due to hydrogen bonding interactions between the carboxamide functional group and solvent molecules [7]. The morpholine nitrogen atom acts as a hydrogen bond acceptor, while the carboxamide NH group (if present in tautomeric forms) serves as a hydrogen bond donor .

Polar aprotic solvents including dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) exhibit exceptional solubilization capacity (>100 mg/mL), attributed to their ability to stabilize both the polar carboxamide moiety and the lipophilic benzyl-ethyl substitution pattern [13]. Dichloromethane and chloroform show high solubility due to favorable interactions with the aromatic benzyl group and moderate polarity compatibility [13].

Table 2: Solubility Profile in Selected Solvent Systems

Solvent SystemPolarity IndexPredicted SolubilityLogP Contribution
Water10.2 (highly polar)Limited (< 1 mg/mL)Unfavorable (-2.5)
Methanol5.1 (polar)Moderate (5-20 mg/mL)Favorable (-0.8)
Dichloromethane3.1 (moderately polar)High (> 50 mg/mL)Very favorable (+1.2)
DMSO7.2 (polar)Very high (> 100 mg/mL)Favorable (-1.2)
Hexane0.1 (non-polar)Insoluble (< 0.1 mg/mL)Extremely favorable (+3.8)

Aqueous solubility remains limited (< 1 mg/mL) due to the hydrophobic benzyl and ethyl substituents overwhelming the hydrophilic contributions from the morpholine oxygen and carboxamide functionality [7]. Hansen solubility parameters suggest optimal dissolution in solvents with dispersion components of 16-20 MPa^1/2, polar components of 8-14 MPa^1/2, and hydrogen bonding components of 4-8 MPa^1/2 [14].

Spectroscopic Fingerprints: Nuclear Magnetic Resonance (Proton/Carbon-13) and Infrared Spectral Assignments

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) analysis reveals characteristic spectroscopic signatures consistent with the compound's substitution pattern [15] [16]. The aromatic benzyl protons appear as a multiplet between δ 7.20-7.40 ppm, displaying typical benzene ring coupling patterns [16]. The benzyl methylene protons (N-CH₂-Ph) resonate as a singlet at δ 4.68 ppm, reflecting their benzylic environment and lack of significant coupling to adjacent protons [17].

The ethyl substituent exhibits characteristic splitting patterns: the methylene protons (N-CH₂-CH₃) appear as a quartet at δ 3.44 ppm with coupling constant J = 7.1 Hz, while the methyl protons show a triplet at δ 1.36 ppm with identical coupling [17] [15]. This pattern confirms direct attachment to the morpholine nitrogen.

Morpholine ring protons demonstrate restricted rotational dynamics characteristic of six-membered heterocycles [15] [18]. The CH₂-O protons appear as a triplet at δ 3.98 ppm, while the CH₂-N protons show complex multipicity between δ 3.32-3.53 ppm due to the AA'XX' spin system typical of morpholine derivatives [15].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides definitive structural confirmation [19] [16]. The carboxamide carbonyl carbon resonates in the range δ 165-170 ppm, characteristic of tertiary amide functionality [20] [19]. Aromatic carbons from the benzyl group appear between δ 127-134 ppm, with the quaternary carbon showing distinctive downfield shift [16].

Table 3: Nuclear Magnetic Resonance Spectroscopic Assignments

NucleusAssignmentChemical Shift (ppm)Multiplicity/Pattern
¹HAromatic protons (benzyl)7.20-7.40 (m, 5H)Multiplet (aromatic)
¹HN-CH₂-Ph (benzyl)4.68 (s, 2H)Singlet
¹HN-CH₂-CH₃ (ethyl)3.44 (q, 2H)Quartet (J = 7.1 Hz)
¹HN-CH₃ (ethyl)1.36 (t, 3H)Triplet (J = 7.1 Hz)
¹³CCarbonyl C=O165-170Quaternary carbon
¹³CAromatic carbons (benzyl)127-134Multiple aromatic signals

Infrared Spectroscopy

Infrared (IR) spectroscopic analysis provides comprehensive functional group identification [21] [22] [23]. The carboxamide C=O stretching vibration appears as a strong absorption between 1640-1680 cm⁻¹, positioned in the typical amide I region [22] [23]. This frequency reflects the partial double bond character of the C-N bond due to resonance stabilization [22].

Aromatic C-H stretching modes manifest between 3020-3100 cm⁻¹, while aliphatic C-H stretches from ethyl and morpholine substituents appear in the range 2850-2980 cm⁻¹ [21] [3]. The morpholine C-O ether stretch produces a strong absorption between 1100-1150 cm⁻¹, characteristic of cyclic ether functionality [3] [23].

N-H stretching vibrations (if present in secondary amide tautomers) would appear between 3300-3500 cm⁻¹, though this band may be broadened or absent due to tertiary amide structure [23]. The amide II band (N-H bend + C-N stretch combination) typically appears between 1510-1550 cm⁻¹ [23].

Table 4: Infrared Spectroscopic Assignments

Functional GroupWavenumber (cm⁻¹)IntensityAssignment Details
C=O stretch (amide)1640-1680Strong (s)Primary band; amide I
C-H stretch (aromatic)3020-3100Medium (m)Benzyl aromatic C-H
C-H stretch (aliphatic)2850-2980Strong (s)Ethyl and morpholine CH₂/CH₃
C-O stretch (ether)1100-1150Strong (s)Morpholine ether oxygen
C-C stretch (aromatic)1450-1600Variable (v)Benzyl ring vibrations

Mass Spectrometric Fragmentation Patterns and Molecular Ion Behavior

Electron impact mass spectrometry of N-benzyl-N-ethylmorpholine-4-carboxamide reveals characteristic fragmentation patterns reflecting the compound's structural components [24] [25] [26]. The molecular ion peak [M]⁺ appears at m/z 248 with moderate intensity (15-25%), typical for substituted carboxamides containing labile alkyl substituents [27] [26].

Primary fragmentation pathways proceed via α-cleavage adjacent to the carbonyl group, producing the fragment [M-29]⁺ at m/z 219 through loss of the CHO radical [24] [27]. This represents the most abundant fragmentation channel (45-65% relative intensity), consistent with the stability of the resulting benzylic cation [26].

Sequential alkyl loss generates the fragment [M-57]⁺ at m/z 191 via elimination of the ethyl group and carbon monoxide (C₂H₅ + CO = 57 mass units) [27] [26]. The morpholine ring fragmentation produces [M-85]⁺ at m/z 163, representing loss of the entire morpholine moiety [26].

The base peak at m/z 91 corresponds to the benzyl cation [C₇H₇]⁺, formed through benzylic bond cleavage and subsequent rearrangement to the tropylium ion structure [25] [28]. This fragment achieves 100% relative intensity due to its exceptional thermodynamic stability [25] [28].

Table 5: Mass Spectrometric Fragmentation Analysis

Fragment m/zRelative Intensity (%)Fragmentation AssignmentMechanism
248 [M]⁺15-25Molecular ion radicalElectron impact ionization
219 [M-29]⁺45-65Loss of CHO (29)α-cleavage to carbonyl
191 [M-57]⁺35-55Loss of C₂H₅ + CO (57)Sequential alkyl loss
91100 (base peak)Benzyl cation [C₇H₇]⁺Tropylium ion formation
8640-60Morpholine fragmentHeterocyclic rearrangement

Secondary fragmentation processes include McLafferty rearrangement producing fragments at m/z 44 (morpholine + H₂) and m/z 30 (CH₂=NH₂⁺ or CHO⁺) [24] [29]. The morpholine-derived fragment at m/z 86 results from heterocyclic ring rearrangement with hydrogen migration [26].

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Exact Mass

248.152477885 g/mol

Monoisotopic Mass

248.152477885 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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